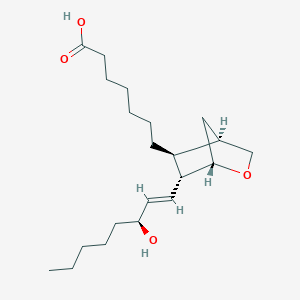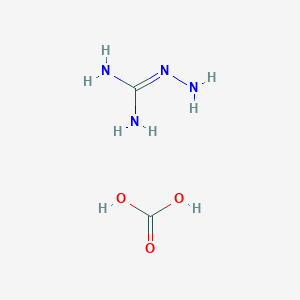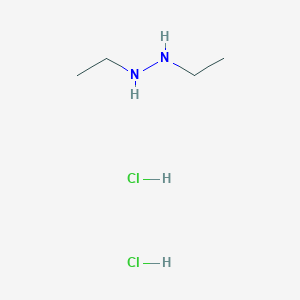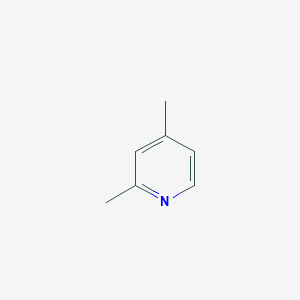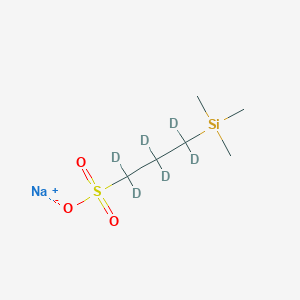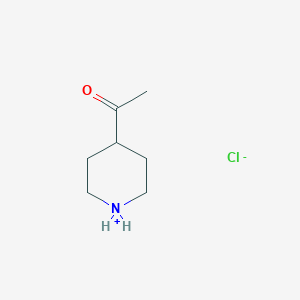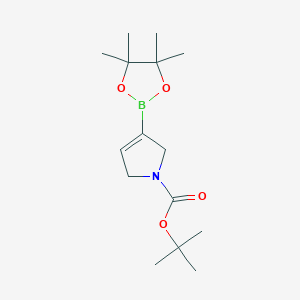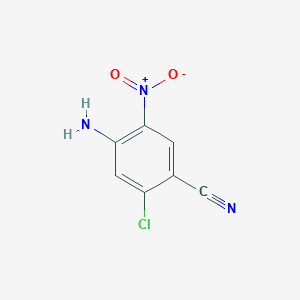
4-Amino-2-chloro-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4ClN3O2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and nitro functional groups. This compound is of significant interest in various fields of chemical research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-5-nitrobenzonitrile typically involves multi-step reactions starting from appropriately substituted benzene derivatives. One common method includes the nitration of 4-amino-2-chlorobenzonitrile, which can be synthesized by the reaction of 4-amino-2-chlorobenzoyl chloride with a nitrating agent such as nitric acid under controlled conditions . The reaction conditions often require careful temperature control and the use of solvents like acetic acid to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the final product is achieved through crystallization or distillation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4-Amino-2-chloro-5-aminobenzonitrile.
Substitution: 4-Amino-2-substituted-5-nitrobenzonitrile derivatives.
Oxidation: 4-Nitroso-2-chloro-5-nitrobenzonitrile.
Scientific Research Applications
4-Amino-2-chloro-5-nitrobenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-5-nitrobenzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied. The presence of multiple functional groups allows for diverse interactions with biological molecules, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-5-nitrobenzonitrile: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a chloro group, affecting its chemical properties and uses.
Uniqueness
4-Amino-2-chloro-5-nitrobenzonitrile is unique due to the combination of amino, chloro, and nitro groups on the benzonitrile core. This combination provides a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications in research and industry.
Properties
IUPAC Name |
4-amino-2-chloro-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOBTKJPANVQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
